N-(2-cyanoethyl)-4'-nitro-N-isopropyl[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
N-(2-cyanoethyl)-4'-nitro-N-isopropyl[1,1'-biphenyl]-4-sulfonamide is a complex organic compound with a unique structure that includes a cyanoethyl group, a nitrophenyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanoethyl)-4'-nitro-N-isopropyl[1,1'-biphenyl]-4-sulfonamide typically involves multiple steps One common method starts with the nitration of a suitable benzene derivative to introduce the nitro group This is followed by sulfonation to attach the benzenesulfonamide moiety The cyanoethyl group is then introduced through a nucleophilic substitution reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanoethyl)-4'-nitro-N-isopropyl[1,1'-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or amine group.
Reduction: Conversion of the cyano group to an amine group.
Substitution: Formation of new sulfonamide derivatives.
Scientific Research Applications
N-(2-cyanoethyl)-4'-nitro-N-isopropyl[1,1'-biphenyl]-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique functional groups.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-cyanoethyl)-4'-nitro-N-isopropyl[1,1'-biphenyl]-4-sulfonamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The cyano and nitro groups can participate in various biochemical pathways, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanoethyl)-4-(4-aminophenyl)-N-propan-2-ylbenzenesulfonamide
- N-(2-cyanoethyl)-4-(4-methylphenyl)-N-propan-2-ylbenzenesulfonamide
- N-(2-cyanoethyl)-4-(4-chlorophenyl)-N-propan-2-ylbenzenesulfonamide
Uniqueness
N-(2-cyanoethyl)-4'-nitro-N-isopropyl[1,1'-biphenyl]-4-sulfonamide is unique due to the presence of both a cyano and a nitro group, which can participate in a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
313496-43-4 |
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Molecular Formula |
C18H19N3O4S |
Molecular Weight |
373.4g/mol |
IUPAC Name |
N-(2-cyanoethyl)-4-(4-nitrophenyl)-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H19N3O4S/c1-14(2)20(13-3-12-19)26(24,25)18-10-6-16(7-11-18)15-4-8-17(9-5-15)21(22)23/h4-11,14H,3,13H2,1-2H3 |
InChI Key |
MOOQZYPLLRWFKY-UHFFFAOYSA-N |
SMILES |
CC(C)N(CCC#N)S(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C)N(CCC#N)S(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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